molecular formula C7H11N3O B6321790 1-((5-Methylfuran-2-yl)methyl)guanidine CAS No. 45967-48-4

1-((5-Methylfuran-2-yl)methyl)guanidine

Cat. No.: B6321790
CAS No.: 45967-48-4
M. Wt: 153.18 g/mol
InChI Key: WGWLNNVXFYNOQZ-UHFFFAOYSA-N
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Description

1-((5-Methylfuran-2-yl)methyl)guanidine is a chemical compound that features a guanidine group attached to a 5-methylfuran moiety. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them valuable in various biochemical and pharmaceutical applications .

Mechanism of Action

Guanidine apparently acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Safety and Hazards

Guanidine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, cause serious eye irritation, skin irritation, and drowsiness or dizziness. It is harmful if swallowed or inhaled .

Chemical Reactions Analysis

Comparison with Similar Compounds

1-((5-Methylfuran-2-yl)methyl)guanidine can be compared with other guanidine derivatives and furan-containing compounds:

The uniqueness of this compound lies in its combination of the highly basic guanidine group and the reactive furan ring, providing a versatile scaffold for various applications .

Properties

IUPAC Name

2-[(5-methylfuran-2-yl)methyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-2-3-6(11-5)4-10-7(8)9/h2-3H,4H2,1H3,(H4,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWLNNVXFYNOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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